molecular formula C22H16N2O2S B2411799 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 415934-97-3

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2411799
CAS No.: 415934-97-3
M. Wt: 372.44
InChI Key: FTBRJMRUCYRQNP-UHFFFAOYSA-N
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Description

“4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, such as “this compound”, includes a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .

Scientific Research Applications

Anticancer Potential

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide and its derivatives have been extensively studied for their anticancer properties. A study by Ravinaik et al. (2021) reported the synthesis of substituted benzamides, including compounds similar to this compound, and evaluated their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021). Yurttaş et al. (2015) also synthesized similar derivatives, finding considerable anticancer activity in some of these compounds against different cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds related to this compound have shown significant antimicrobial properties. Incerti et al. (2017) synthesized novel carboxamides/acetamides derivatives and found them to be potent against various bacterial and fungal species (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017). Another study by Bikobo et al. (2017) synthesized thiazole derivatives and reported potent antimicrobial activity against several bacterial and fungal strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Anticonvulsant and Analgesic Properties

Research has also explored the potential anticonvulsant and analgesic properties of benzothiazole derivatives. Siddiqui et al. (2009) synthesized triazinobenzothiazole derivatives that were evaluated for anticonvulsant and anti-nociceptive activities, finding several compounds with significant effects (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Ahmed, 2009). Similarly, Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives with notable anticonvulsant activity in a mouse model (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019).

Antibacterial and Antifungal Effects

Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and reported significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Histone Deacetylase Inhibition

A study by Kraker et al. (2003) found that CI-994, a compound similar to this compound, is a histone deacetylase inhibitor causing histone hyperacetylation in living cells, suggesting a molecular mechanism for its antitumor activity (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).

Mechanism of Action

Target of Action

The primary target of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain its cell wall, which is essential for its survival and proliferation. The downstream effects of this disruption are a decrease in the viability of the bacteria and a reduction in its ability to cause infection .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound effectively reduces the viability of the bacteria, leading to a decrease in the severity of the infection .

Future Directions

The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-6-8-16(9-7-15)21(26)23-18-12-10-17(11-13-18)22-24-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBRJMRUCYRQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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